N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide
Description
Properties
CAS No. |
302910-63-0 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O3/c24-19-10-8-18(9-11-19)21(25)23-22-14-16-6-12-20(13-7-16)26-15-17-4-2-1-3-5-17/h1-14,24H,15H2,(H,23,25)/b22-14+ |
InChI Key |
SZXWHGDCUFXJLQ-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Core Reaction: Aldehyde-Hydrazide Condensation
The foundational synthesis of N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide involves the condensation of 4-(benzyloxy)benzaldehyde with 4-hydroxybenzohydrazide under acidic or basic conditions. This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a hydrazone linkage (C=N).
General Reaction Scheme:
Key parameters influencing this reaction include:
-
Solvent selection : Ethanol or methanol are preferred due to their ability to dissolve both reactants and facilitate reflux.
-
Catalyst : Acidic catalysts (e.g., acetic acid) or basic agents (e.g., potassium carbonate) accelerate imine formation.
-
Temperature : Reflux conditions (70–80°C) are typically employed to ensure completion within 4–6 hours.
Stepwise Synthesis with Benzyl Protection
A critical precursor, 4-(benzyloxy)benzaldehyde , is synthesized via O-benzylation of 4-hydroxybenzaldehyde. This step protects the phenolic hydroxyl group, preventing unwanted side reactions during subsequent condensation.
Synthesis of 4-(Benzyloxy)benzaldehyde:
-
Reactants : 4-Hydroxybenzaldehyde, benzyl chloride, potassium carbonate.
-
Conditions : Reflux in ethanol for 6–8 hours.
-
Mechanism : Nucleophilic substitution (SN2) where the phenolate ion attacks benzyl chloride.
This method replaces costlier benzyl bromide with benzyl chloride, reducing production costs by ~30% while maintaining yields >85%.
One-Pot Synthesis Strategy
Recent advancements integrate benzyl protection and hydrazone formation into a single reaction vessel, streamlining the process.
Procedure:
-
Step 1 : Combine 4-hydroxybenzaldehyde (1 equiv), benzyl chloride (1.2 equiv), and KCO (2 equiv) in ethanol. Reflux for 4 hours.
-
Step 2 : Add 4-hydroxybenzohydrazide (1 equiv) directly to the mixture. Reflux for an additional 6 hours.
-
Workup : Filter, wash with water and isopropanol, and recrystallize from ethanol.
Advantages :
-
Eliminates intermediate isolation, reducing solvent use and time.
-
Yields 88–92% with high purity (confirmed via NMR and melting point analysis).
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity significantly impacts reaction kinetics and product stability. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 92 | 98 |
| Methanol | 32.7 | 89 | 97 |
| Acetonitrile | 37.5 | 78 | 95 |
Ethanol balances solubility and reflux temperature, making it ideal for large-scale synthesis.
Catalytic Systems
Base vs. Acid Catalysis :
Temperature and Time
Optimized conditions for maximal yield:
-
70°C : 88% yield after 6 hours.
-
80°C : 92% yield after 5 hours (risk of byproducts increases beyond 80°C).
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Comparative Analysis with Analogous Compounds
Para-substituted derivatives exhibit higher thermal stability and crystallinity due to symmetric molecular packing.
Industrial Scalability and Cost Considerations
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide exhibits notable antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that modifications to its structure can enhance its antibacterial effects, making it a candidate for developing new antimicrobial agents.
Cancer Therapy
Research suggests that this compound may interact with DNA through intercalation or groove binding, potentially leading to cytotoxic effects on cancer cells. This mechanism could disrupt normal cellular processes and promote apoptosis in targeted cells, highlighting its potential as an anticancer agent .
Neuroprotective Effects
Recent studies have explored derivatives of similar compounds as multifunctional agents for treating neurodegenerative diseases like Parkinson's disease. These derivatives showed significant MAO-B inhibitory activity, suggesting that N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide could be developed into neuroprotective drugs .
Material Science
The compound's ability to form stable complexes with metal ions opens avenues for applications in material science, particularly in developing sensors and catalysts. Its chemical stability and reactivity make it suitable for use in various polymerization processes and as a precursor for synthesizing more complex organic molecules.
Case Studies
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations
The benzohydrazide scaffold allows extensive modifications at the benzylidene and hydrazide positions. Key analogues include:
Key Observations :
Physical Properties :
- Melting Points : Derivatives with bulky groups (e.g., naphthalenyl, pyrazolyl) exhibit higher melting points (230–245°C) due to improved crystallinity .
- Solubility : Electron-withdrawing groups (e.g., sulfonyloxy) increase solubility in polar solvents, while benzyloxy groups reduce it .
Antimicrobial Activity
Biological Activity
N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C21H18N2O3
- CAS Number : 386284-06-6
This hydrazone derivative contains a benzyloxy group and a hydroxyl group, which are crucial for its biological activity.
1. MAO-B Inhibition
Recent studies have highlighted the compound's potential as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.
- Inhibitory Activity : The compound demonstrated potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating a strong competitive and reversible inhibition mechanism .
- Neuroprotective Effects : In addition to MAO-B inhibition, it has shown significant neuroprotective effects and anti-neuroinflammatory properties, which are critical in the context of neurodegeneration .
2. Antioxidant Activity
The compound has also exhibited antioxidant properties, which are essential for combating oxidative stress in biological systems. The antioxidant capacity was measured using the ORAC assay, yielding an ORAC value equivalent to 2.27 Trolox .
3. α-Glucosidase Inhibition
Another area of interest is the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism.
- Inhibitory Activity : N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide derivatives showed IC50 values ranging from 0.01 to 648.90 µM, with some derivatives exhibiting significantly higher potency than acarbose, a standard α-glucosidase inhibitor .
- Mechanism : The kinetic studies indicated that these compounds act as noncompetitive inhibitors towards α-glucosidase .
Case Study 1: Neuroprotective Potential
A study focused on a series of benzothiazole derivatives similar to N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that these compounds could be developed further for therapeutic applications in neurodegenerative diseases .
Case Study 2: Antimalarial Activity
While primarily focused on MAO-B inhibition, related hydrazone compounds have shown promising antimalarial activity against resistant strains of Plasmodium falciparum. This suggests that modifications of the hydrazone structure could lead to new treatments for malaria .
Summary Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via a condensation reaction between 4-hydroxybenzohydrazide and 4-(benzyloxy)benzaldehyde. Key factors include:
- Solvent choice : Absolute ethanol or methanol is often used to facilitate Schiff base formation, with catalytic acetic acid (1–2%) to enhance reaction efficiency .
- Temperature : Reflux conditions (70–80°C) under microwave or ultrasound irradiation improve reaction kinetics, reducing time from hours to 30–60 minutes .
- Purification : Recrystallization from ethanol or column chromatography (e.g., silica gel with chloroform:petroleum ether) ensures high purity (>80% yield) .
- Characterization : IR confirms C=N (1640–1660 cm⁻¹) and C=O (1600–1620 cm⁻¹) stretches, while ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.4 ppm) and hydrazide NH signals (δ 10–12 ppm) .
Q. How is the molecular structure of N'-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide validated experimentally?
Structural validation employs:
- X-ray crystallography : Determines bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between aromatic rings, confirming the planar Schiff base geometry .
- Elemental analysis : Deviations <0.5% between calculated and observed C/H/N values indicate minimal impurities .
- Mass spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 361 for C₂₁H₁₈N₂O₃) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial activity : Derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) show enhanced activity against S. aureus (pMIC 1.23–1.55) and C. albicans via membrane disruption .
- Anticonvulsant potential : Analogous hydrazides exhibit protection in MES and 6 Hz seizure models, suggesting CNS permeability .
Advanced Research Questions
Q. How does the compound’s crystal packing and intermolecular interactions affect its physicochemical properties?
- Hydrogen bonding : The hydrazide NH and phenolic OH form intramolecular H-bonds (O···N distance ~2.6 Å), stabilizing the enol-imine tautomer .
- π-π stacking : Parallel-displaced aromatic rings (3.5–4.0 Å spacing) enhance thermal stability (decomposition >250°C) and solubility in polar aprotic solvents .
- Hirshfeld surface analysis : Quantifies contributions from H-bonding (30–40%), van der Waals interactions (50–60%), and halogen contacts (if substituted) .
Q. What strategies are employed to resolve contradictions in spectroscopic or elemental analysis data?
- Discrepancy in elemental analysis : Trace solvent retention (e.g., ethanol) may cause deviations. Drying under vacuum (24–48 hrs) or using Karl Fischer titration ensures accurate results .
- NMR signal splitting : Dynamic proton exchange (e.g., NH tautomerism) broadens peaks. Low-temperature NMR (−40°C) or deuterated DMSO suppresses exchange, resolving splitting .
Q. How do structural modifications (e.g., substituents, metal coordination) enhance bioactivity?
- Electron-withdrawing groups : Chloro or nitro substituents at the benzylidene ring increase antimicrobial potency by 30–50% via enhanced electrophilicity and target binding .
- Metal complexes : Oxidovanadium(V) derivatives exhibit insulin-enhancing activity (IC₅₀ ~5 μM) by mimicking phosphatase inhibitors, validated via molecular docking with PTP1B .
Q. What advanced techniques are used to study structure-activity relationships (SAR)?
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent hydrophobicity and steric bulk with activity, guiding rational design .
- Molecular dynamics simulations : Predict binding stability (RMSD <2 Å) to bacterial enoyl-ACP reductase or fungal cytochrome P450 .
Q. How are experimental design challenges addressed in optimizing reaction scalability?
- Ultrasound-assisted synthesis : Reduces reaction time from 6 hrs to 1 hr by enhancing mass transfer, achieving 85% yield .
- Green chemistry : Solvent-free microwave synthesis minimizes waste, with E-factors <5 calculated via life-cycle assessment .
Methodological Insights
- Contradiction analysis : When IR and NMR data conflict (e.g., missing NH peaks), FT-IR in KBr vs. ATR mode or variable-temperature NMR clarifies tautomeric equilibria .
- Crystallographic refinement : SHELXL software (using Olex2 GUI) refines disorder models for bulky substituents, with R₁ <5% for high-quality datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
